molecular formula C7H5Br2ClO2S B2462885 2,6-Dibromo-4-methylbenzene-1-sulfonyl chloride CAS No. 73732-31-7

2,6-Dibromo-4-methylbenzene-1-sulfonyl chloride

Cat. No.: B2462885
CAS No.: 73732-31-7
M. Wt: 348.43
InChI Key: FBGKSJGHOOGMGU-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-methylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H5Br2ClO2S and a molecular weight of 348.44 g/mol . It is a derivative of benzene, featuring two bromine atoms, a methyl group, and a sulfonyl chloride group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dibromo-4-methylbenzene-1-sulfonyl chloride can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 4-methylbenzenesulfonyl chloride using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the 2 and 6 positions of the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized for high yield and purity, and the product is purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

Mechanism of Action

The mechanism of action of 2,6-dibromo-4-methylbenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives. The bromine atoms on the benzene ring can also participate in further electrophilic aromatic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dibromo-4-methylbenzene-1-sulfonyl chloride is unique due to the presence of bromine atoms at the 2 and 6 positions, which influence its reactivity and the types of reactions it can undergo. This compound’s specific substitution pattern makes it valuable for targeted chemical modifications and applications in various fields .

Properties

IUPAC Name

2,6-dibromo-4-methylbenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2ClO2S/c1-4-2-5(8)7(6(9)3-4)13(10,11)12/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGKSJGHOOGMGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)S(=O)(=O)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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